molecular formula C78H67Cl5NO8P4Ru2+ B2697777 [4-(5-Diphenylphosphanyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphane;N-methylmethanamine;ruthenium;trichloronioruthenium(1-);dichloride;dihydrochloride CAS No. 346457-41-8

[4-(5-Diphenylphosphanyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphane;N-methylmethanamine;ruthenium;trichloronioruthenium(1-);dichloride;dihydrochloride

Cat. No.: B2697777
CAS No.: 346457-41-8
M. Wt: 1649.7 g/mol
InChI Key: GTKMQYLNAZIAEF-UHFFFAOYSA-M
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Description

[4-(5-Diphenylphosphanyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphane;N-methylmethanamine;ruthenium;trichloronioruthenium(1-);dichloride;dihydrochloride is a useful research compound. Its molecular formula is C78H67Cl5NO8P4Ru2+ and its molecular weight is 1649.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Catalytic Applications

A notable application of related compounds involves the synthesis of new, optically active, atropisomeric diphosphane ligands such as SYNPHOS®, used in ruthenium-catalyzed asymmetric hydrogenations. These ligands have been characterized and compared with other atropisomeric diphosphanes like BINAP and MeO-BIPHEP for their dihedral angles and the enantioselectivity of ruthenium-mediated hydrogenation reactions (Sébastien Duprat de Paule et al., 2003).

Molecular Modeling and Ligand Efficiency

Further studies involve molecular modeling to understand the structural properties and efficiency of diphosphane ligands in catalytic processes. The comparison of new ligands with established ones provides insights into the design of more efficient catalysts for asymmetric hydrogenation reactions, highlighting the role of ligand structure in catalytic performance (Sébastien Duprat de Paule et al., 2003).

Material Synthesis

Ruthenium complexes have also been utilized in the synthesis of cross-conjugated polymers and related hyperbranched materials, demonstrating the versatility of ruthenium catalysts in polymer chemistry. These materials have applications in various fields, including electronics and materials science (T. Londergan et al., 1998).

Organometallic Chemistry

Variations in the steric properties of N-heterocyclic carbene coligand in ruthenium-based pre-catalysts/initiators have been explored for their thermally induced ring-opening metathesis polymerization capabilities. These studies contribute to the development of new catalysts for polymerization reactions, with implications for the production of novel polymeric materials (Eva Pump et al., 2015).

Properties

IUPAC Name

[4-(5-diphenylphosphanyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphane;N-methylmethanamine;ruthenium;trichloronioruthenium(1-);chloride;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C38H28O4P2.C2H7N.5ClH.2Ru/c2*1-5-13-27(14-6-1)43(28-15-7-2-8-16-28)33-23-21-31-37(41-25-39-31)35(33)36-34(24-22-32-38(36)42-26-40-32)44(29-17-9-3-10-18-29)30-19-11-4-12-20-30;1-3-2;;;;;;;/h2*1-24H,25-26H2;3H,1-2H3;5*1H;;/q;;;;;;;;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKMQYLNAZIAEF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC.C1OC2=C(O1)C(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OCO6)P(C7=CC=CC=C7)C8=CC=CC=C8.C1OC2=C(O1)C(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OCO6)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl.[Cl-].[ClH+][Ru-]([ClH+])[ClH+].[Ru]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C78H67Cl5NO8P4Ru2+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1649.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346457-41-8, 488809-34-3
Record name [NH2Me2][(RuCl((R)-segphos(regR)))2(mu-Cl)3]
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name [NH2Me2][(RuCl((S)-segphos(regR)))2(mu-Cl)3]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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